An In-depth Technical Guide to 5-(tert-butylamino)picolinonitrile (CAS: 160017-07-2) for Drug Discovery Professionals
An In-depth Technical Guide to 5-(tert-butylamino)picolinonitrile (CAS: 160017-07-2) for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 5-(tert-butylamino)picolinonitrile, a heterocyclic nitrile of significant interest to researchers and professionals in the field of drug discovery and development. This document delves into its chemical identity, synthesis protocols, physicochemical and spectroscopic properties, and its emerging role in medicinal chemistry, with a focus on providing actionable insights for laboratory applications.
Chemical Identity and Physicochemical Properties
5-(tert-butylamino)picolinonitrile , also known as 5-(tert-butylamino)pyridine-2-carbonitrile, is a substituted aminopyridine derivative. The presence of a nitrile group and a bulky tert-butylamino substituent on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable scaffold in the design of targeted therapeutics.
| Property | Value | Source |
| CAS Number | 160017-07-2 | N/A |
| Molecular Formula | C₁₀H₁₃N₃ | N/A |
| Molecular Weight | 175.23 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | N/A |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
Synthesis of 5-(tert-butylamino)picolinonitrile
The synthesis of 5-(tert-butylamino)picolinonitrile can be achieved through several strategic approaches, primarily involving the formation of the C-N bond between the pyridine core and the tert-butylamine moiety. The two most prominent and effective methods are Nucleophilic Aromatic Substitution (SNA r) and the Buchwald-Hartwig amination.
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This method offers high functional group tolerance and broad substrate scope, making it an ideal choice for the synthesis of complex aminopyridines.
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromopicolinonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add tert-butylamine (1.2-1.5 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. Bulky, electron-rich ligands like XPhos are often employed to promote the reductive elimination step and stabilize the palladium(0) species.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice, although other bases like cesium carbonate can be used for more sensitive substrates.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another viable route for the synthesis of 5-(tert-butylamino)picolinonitrile, particularly when the pyridine ring is activated by electron-withdrawing groups. The cyano group at the 2-position of the starting material, 5-halopicolinonitrile, facilitates the attack of the nucleophile.
Reaction Scheme:
A representative SNAr workflow.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine 5-halopicolinonitrile (1.0 eq) (fluoro or chloro derivatives are typically more reactive than bromo derivatives in SNAr) and an excess of tert-butylamine (2-5 eq).
-
Solvent and Base: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) can be added to scavenge the hydrohalic acid byproduct.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours to days. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Leaving Group: The reactivity of the starting halopyridine in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
-
Solvent: Polar aprotic solvents are preferred as they can solvate the cationic intermediate (Meisenheimer complex) and accelerate the reaction.
-
Excess Amine: Using an excess of tert-butylamine can drive the reaction to completion and also act as a base to neutralize the acid formed during the reaction.
Spectroscopic Characterization
Accurate characterization of 5-(tert-butylamino)picolinonitrile is essential for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the tert-butyl group. The pyridine protons will appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The tert-butyl group will exhibit a singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons. A broad singlet corresponding to the N-H proton will also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the nitrile carbon, and the two distinct carbons of the tert-butyl group. The aromatic carbons will resonate in the range of δ 110-160 ppm. The nitrile carbon (C≡N) will appear around δ 115-120 ppm. The quaternary carbon of the tert-butyl group will be observed around δ 50-55 ppm, and the methyl carbons around δ 29-31 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI): In an EI mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 175. A prominent fragment ion is often observed at m/z 160, corresponding to the loss of a methyl group ([M-15]⁺). Another significant peak at m/z 58 can be attributed to the tert-butylaminium cation.[2]
-
Electrospray Ionization (ESI): In ESI-MS, the protonated molecule [M+H]⁺ will be detected at m/z 176.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
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N-H Stretch: A sharp to medium absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
-
C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponds to the nitrile (C≡N) stretching vibration.[3]
-
C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl group will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches are typically observed between 3000 and 3100 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] These compounds are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[4]
While specific clinical applications for 5-(tert-butylamino)picolinonitrile are not yet established, its structural motifs suggest significant potential in several therapeutic areas:
-
Kinase Inhibition: The aminopyridine core is a well-known hinge-binding motif for many protein kinases.[6][7] The nitrile group can act as a hydrogen bond acceptor, and the tert-butyl group can occupy hydrophobic pockets within the ATP-binding site of kinases. Therefore, 5-(tert-butylamino)picolinonitrile is a promising starting point for the development of selective kinase inhibitors for oncology and inflammatory diseases.
-
Central Nervous System (CNS) Disorders: Aminopyridine derivatives have shown activity as potassium channel blockers, which has therapeutic implications for neurological conditions.[4] The physicochemical properties of 5-(tert-butylamino)picolinonitrile may allow for blood-brain barrier penetration, making it a candidate for CNS-targeted drug discovery.
-
Antimicrobial Agents: Substituted pyridines have been investigated for their antibacterial and antifungal properties.[1] The unique combination of functional groups in 5-(tert-butylamino)picolinonitrile could be explored for the development of novel anti-infective agents.
Logical Workflow for Target Identification and Validation:
A workflow for identifying and validating biological targets.
Conclusion
5-(tert-butylamino)picolinonitrile is a versatile and synthetically accessible molecule with significant potential in drug discovery. Its aminopyridine core, coupled with a nitrile and a tert-butyl group, provides a unique combination of features for targeting a range of biological macromolecules. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to explore the therapeutic possibilities of this promising compound. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its potential as a lead compound in the development of novel therapeutics.
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